Methyl 5-phenylvalerate
Overview
Description
Methyl 5-phenylvalerate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Methyl 5-phenylpentanoate, also known as 5-Phenyl-n-valeric acid methyl ester or Methyl 5-phenylvalerate, is a chemical compound with the molecular formula C12H16O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 5-phenylpentanoate, it is recommended to be stored in a dry room at normal temperature . .
Biochemical Analysis
Biochemical Properties
Methyl 5-phenylvalerate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA from free fatty acids and CoA. This interaction is crucial for the activation and subsequent metabolism of fatty acids .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in lipid metabolism, leading to changes in the expression of genes related to fatty acid synthesis and degradation. Additionally, this compound can impact cellular energy metabolism by influencing the levels of key metabolites involved in the tricarboxylic acid (TCA) cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been shown to inhibit the activity of acyl-CoA synthetase, thereby affecting the activation of fatty acids. This inhibition can lead to alterations in the levels of acyl-CoA and other related metabolites, ultimately impacting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in lipid metabolism and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance fatty acid metabolism and improve energy production. At high doses, this compound can exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase and fatty acid desaturase, influencing the conversion of fatty acids into their active forms and their subsequent desaturation. These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular energy production and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with fatty acid-binding proteins, which facilitate its transport across cellular membranes and its accumulation in specific cellular compartments. This transport and distribution are crucial for its biological activity and its effects on cellular metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often localized to the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in lipid metabolism. This localization is mediated by targeting signals and post-translational modifications that direct this compound to these specific compartments, thereby enhancing its role in cellular metabolism .
Properties
IUPAC Name |
methyl 5-phenylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWLDUOVGYRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942807 | |
Record name | Methyl 5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20620-59-1 | |
Record name | Methyl 5-phenylvalerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described for Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate in relation to Methyl 5-phenylvalerate?
A1: While the provided research doesn't explicitly focus on this compound, it details the synthesis of a structurally similar compound, Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate []. This synthesis utilizes a Reformatsky reaction, a classic method for forming beta-hydroxy esters. Understanding this reaction and the structural similarities can be valuable for researchers interested in synthesizing or modifying compounds like this compound.
Q2: The article mentions the crystal structure of (3SR,4SR,5SR)-methyl 4-(tert-butylsulfinyl)-3-methyl-5-phenylvalerate. How does this structural information contribute to our understanding of related compounds?
A2: The study on the crystal structure of (3SR,4SR,5SR)-methyl 4-(tert-butylsulfinyl)-3-methyl-5-phenylvalerate [] provides valuable insights into the spatial arrangement of atoms within this molecule. This information can be used to understand the conformational preferences of similar compounds, including this compound. Such knowledge is crucial for investigating structure-activity relationships and designing molecules with specific properties.
Q3: One of the articles discusses "H Desacetoxitubulisina analogs." What is the connection between these analogs and this compound?
A3: The "H Desacetoxitubulisina analogs" mentioned in the research [] are structurally complex molecules with potential anticancer activity. While not directly analogous to this compound, these analogs share some structural motifs, particularly the presence of a phenylpentane substructure. Examining the structure-activity relationships of these potent compounds might offer insights into potential biological activities or chemical properties associated with the phenylpentane moiety present in this compound.
Q4: The research highlights Methyl-5-phenylpentanoate as a major component of Cardopatium corymbosum leaves essential oil. What implications could this have for further research?
A4: The identification of Methyl-5-phenylpentanoate, a compound closely related to this compound, as a significant component of Cardopatium corymbosum essential oil [] opens up new avenues for research. This discovery suggests a potential natural source of this chemical class and raises questions about their biosynthesis, ecological roles, and potential applications in areas like fragrance or flavor chemistry.
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